molecular formula C15H20N2O B12574462 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine CAS No. 192318-05-1

2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine

Cat. No.: B12574462
CAS No.: 192318-05-1
M. Wt: 244.33 g/mol
InChI Key: YPFYPRJDLNEUGB-ZDUSSCGKSA-N
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Description

2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexylmethylamine with a suitable pyridine derivative in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine is unique due to the combination of the oxazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

192318-05-1

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(4S)-4-(cyclohexylmethyl)-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C15H20N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h4-5,8-9,12-13H,1-3,6-7,10-11H2/t13-/m0/s1

InChI Key

YPFYPRJDLNEUGB-ZDUSSCGKSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2COC(=N2)C3=CC=CC=N3

Canonical SMILES

C1CCC(CC1)CC2COC(=N2)C3=CC=CC=N3

Origin of Product

United States

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